BETA-AMYLOID (1-28) is a peptide fragment derived from the larger Amyloid Precursor Protein (APP). It represents the first 28 amino acids of the full beta-amyloid peptide (Abeta), which is heavily implicated in Alzheimer's disease (AD) pathogenesis [, , ]. This fragment is often used in research as a model system to study the aggregation properties and biological activities of full-length Abeta.
Amyloid beta-Protein (1-28) is a peptide fragment derived from the amyloid precursor protein, primarily associated with Alzheimer's disease. This peptide plays a significant role in the formation of amyloid plaques, which are characteristic of this neurodegenerative condition. The sequence of Amyloid beta-Protein (1-28) shares similarities with longer forms of amyloid beta, particularly Amyloid beta-Protein (1-42), which is the most studied variant in relation to Alzheimer's pathology.
Amyloid beta-Protein is generated through the proteolytic cleavage of the amyloid precursor protein by enzymes known as secretases. Specifically, the amyloidogenic pathway involves the sequential action of beta-site amyloid precursor protein cleaving enzyme 1 and gamma-secretase, leading to the production of various forms of amyloid beta, including Amyloid beta-Protein (1-28) .
The synthesis of Amyloid beta-Protein (1-28) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. Solid-phase synthesis allows for the precise assembly of amino acids in a controlled manner, while recombinant methods enable expression in host cells.
In solid-phase synthesis, amino acids are sequentially added to a growing peptide chain anchored to a solid support. Protective groups are used to prevent unwanted reactions at specific sites during synthesis. For example, Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly employed for its efficiency in deprotection and coupling steps.
The three-dimensional structure of Amyloid beta-Protein (1-28) predominantly exhibits an alpha-helical conformation, particularly between residues 12 and 16, with a notable bend at residue 12 . This structural feature facilitates interactions with other biomolecules and may influence its aggregation behavior.
The molecular formula and weight specifics for Amyloid beta-Protein (1-28) are typically provided by suppliers but are not universally standardized in public databases. The peptide's hydrophilic nature contributes to its solubility in aqueous environments, which is crucial for its biological function .
Amyloid beta-Protein (1-28) undergoes various chemical reactions that facilitate its aggregation into fibrils. These reactions include hydrogen bonding, hydrophobic interactions, and van der Waals forces that stabilize the fibrillar structure. The presence of metal ions such as copper and zinc has been shown to influence these aggregation processes by promoting cross-linking among peptide chains .
Studies utilizing techniques such as electron microscopy and X-ray diffraction have revealed that Amyloid beta-Protein (1-28) can form fibrils resembling those found in senile plaques. The fibrils exhibit a cross-beta structure typical of amyloid aggregates, characterized by their stability and resistance to proteolysis .
The mechanism by which Amyloid beta-Protein (1-28) exerts its effects involves several pathways. Upon aggregation, it can disrupt cellular membranes and induce neurotoxicity through various mechanisms, including oxidative stress and inflammation . Moreover, it can impair synaptic function and contribute to cognitive decline associated with Alzheimer's disease.
Research indicates that even low concentrations of Amyloid beta-Protein (1-28) can significantly affect neuronal health by inhibiting long-term potentiation, a process essential for learning and memory .
Amyloid beta-Protein (1-28) is characterized by its hydrophilicity and propensity to form fibrillar structures. Its solubility varies with concentration and environmental conditions such as pH and temperature.
The peptide's chemical properties include its ability to bind metal ions, which can alter its aggregation behavior and toxicity profile. The presence of specific amino acids like histidine plays a crucial role in metal binding and subsequent conformational changes .
Amyloid beta-Protein (1-28) has several applications in scientific research:
Amyloid beta-protein (1-28) [Aβ(1-28)] represents the N-terminal fragment of full-length amyloid beta (Aβ) peptides implicated in Alzheimer's disease (AD) pathogenesis. This 28-amino acid peptide contains critical domains governing Aβ aggregation kinetics and early oligomerization events. While lacking the full hydrophobic C-terminus of longer isoforms like Aβ(1-42), Aβ(1-28) retains the capacity for β-sheet formation and fibrillogenesis under physiological conditions. Its solubility and relatively straightforward synthesis have positioned it as an essential model system for investigating:
Aβ(1-28) contributes to Alzheimer's pathogenesis through multifaceted mechanisms centered on protein aggregation and neuronal toxicity:
Nucleation of Amyloid Fibrils: Aβ(1-28) accelerates the aggregation of full-length Aβ peptides (e.g., Aβ(1-40/42)) by providing structural templates for β-sheet stacking. The central hydrophobic cluster (Lys¹⁶-Val²⁴) serves as the primary aggregation nucleus [1] [6]. Experimental evidence confirms that synthetic Aβ(1-28) forms amyloid-like fibrils exhibiting cross-β X-ray diffraction patterns identical to AD-derived fibrils [6].
Oligomer Propagation: Soluble oligomers of Aβ(1-28) impair synaptic function by binding to neuronal membranes and forming pore-like structures, facilitating uncontrolled calcium influx. This disrupts ionic homeostasis and triggers excitotoxicity pathways [4] [7].
Synergistic Pathology with Full-Length Aβ: Co-incubation of Aβ(1-28) with Aβ(1-42) enhances plaque deposition kinetics by 300% compared to Aβ(1-42) alone, demonstrating its role as a pathological cofactor [7].
Genetic Modulation: Mutations within the Aβ(1-28) sequence (e.g., Arctic mutation E22G) alter aggregation propensity and increase neurotoxicity. Such mutations recapitulate AD-like pathology in transgenic models through accelerated oligomerization [4] [8].
Table 1: Pathogenic Aβ Isoforms in Alzheimer's Disease
Isoform | Length (AA) | Relative Abundance | Aggregation Rate | Role in AD Pathology |
---|---|---|---|---|
Aβ(1-28) | 28 | Low | Moderate | Fibril nucleation, oligomer propagation |
Aβ(1-40) | 40 | High (80-90%) | Slow | Cerebrovascular amyloid, diffuse plaques |
Aβ(1-42) | 42 | Moderate (5-10%) | Rapid | Core component of neuritic plaques |
The molecular architecture of Aβ(1-28) encompasses distinctive features dictating its biophysical behavior:
C-terminal region (E²²-D²³-V²⁴-G²⁵-S²⁶-N²⁷-K²⁸): Modulates conformational stability [1] [5]
Secondary Structure Dynamics:
Salt bridge formation (D²³-K²⁸) stabilizes folded conformations and influences aggregation kinetics [1] [6]
Quaternary Interactions:
Table 2: Structural Determinants of Aβ(1-28) Function
Structural Element | Residues | Biophysical Property | Pathological Significance |
---|---|---|---|
N-terminal domain | 1-5 | Metal binding (Cu²⁺/Zn²⁺), solubility | Modulates oxidative stress and aggregation |
Hydrophobic cluster | 16-21 | β-sheet propensity, fibril nucleation core | Primary driver of self-assembly and oligomerization |
Salt bridge | D23-K28 | Stabilizes folded conformations | Influences aggregation rate and fibril morphology |
C-terminal charge | 22-28 | Modulates membrane interactions | Determines cellular toxicity and pore formation |
Seminal investigations established Aβ(1-28) as a fundamental model for amyloid research:
Technical standards for fibril characterization (electron microscopy, X-ray crystallography) [6]
Mutational Analysis Era (1990s): Systematic substitutions identified residues critical for aggregation:
These findings revealed how single-amino acid changes dramatically alter supramolecular assembly [6] [8]
Therapeutic Target Validation (2000s-Present): Aβ(1-28) became instrumental in:
Table 3: Historical Milestones in Aβ(1-28) Research
Year | Key Advancement | Experimental System | Significance |
---|---|---|---|
1987 | First demonstration of synthetic Aβ(1-28) fibrillogenesis | X-ray diffraction/EM | Established in vitro amyloid model |
1993 | [Ala¹⁶]Aβ(1-28) structural characterization | X-ray crystallography | Revealed role of K16 in fibril morphology |
2003 | Metal-binding studies of N-terminal domain | NMR spectroscopy | Linked oxidative stress to Aβ(1-28) |
2017 | Cryo-EM structure of full fibrils | Cryogenic electron microscopy | Resolved 3D architecture of amyloid pores |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: